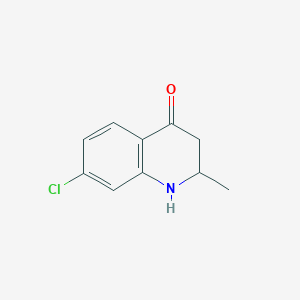
7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a chloroacetone in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include continuous flow reactions, use of catalysts, and stringent control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, derivatives of quinoline are used in the treatment of malaria, bacterial infections, and other diseases. This compound could be explored for potential therapeutic applications.
Industry
Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents might enhance its potency or selectivity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
83674-16-2 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
7-chloro-2-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-3,5-6,12H,4H2,1H3 |
Clé InChI |
NAUSASURMPPZKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2=C(N1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



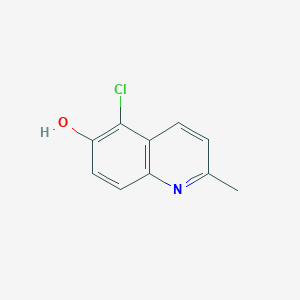
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)


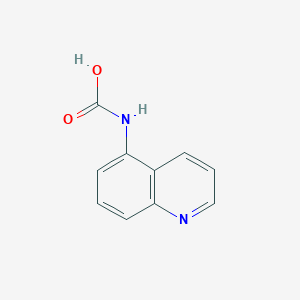
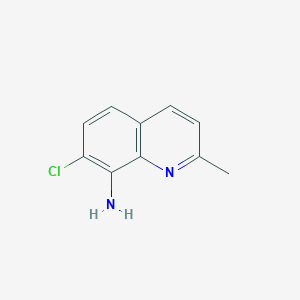
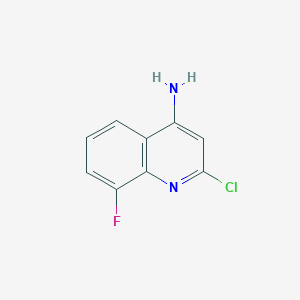

![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)
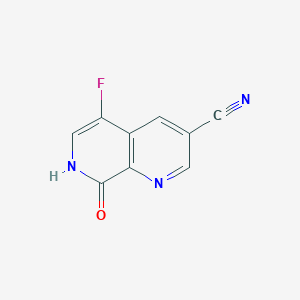
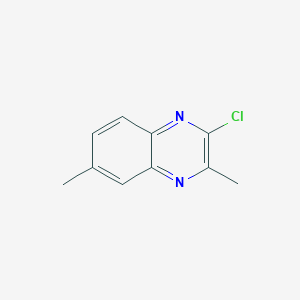

![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
